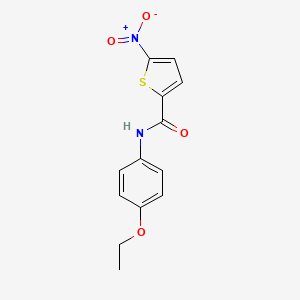
(4-((4-Isopropylphenyl)sulfonyl)-6-methylquinolin-3-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , (4-((4-Isopropylphenyl)sulfonyl)-6-methylquinolin-3-yl)(thiomorpholino)methanone, is a heterocyclic derivative that likely exhibits a complex structure due to the presence of multiple functional groups and rings. While the specific compound is not directly mentioned in the provided papers, the synthesis and properties of similar heterocyclic compounds are discussed, which can provide insights into the synthesis, molecular structure, and chemical reactions of the compound .
Synthesis Analysis
The synthesis of heterocyclic derivatives often involves multi-step reactions that can include cyclization and sulfonylation. For instance, the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones was achieved through a visible-light-promoted reaction involving N-alkyl-N-methacryloyl benzamides and sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature, yielding good to excellent product yields . Similarly, the synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives involved cyclocondensation and cyclopropanation steps . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using various spectroscopic techniques. For example, the structure of a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative was characterized by IR, 1H, 13C-NMR, and X-ray diffraction data . These techniques could be employed to determine the molecular structure of (4-((4-Isopropylphenyl)sulfonyl)-6-methylquinolin-3-yl)(thiomorpholino)methanone, providing insights into its three-dimensional conformation and electronic environment.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can vary widely depending on their functional groups and molecular structure. The provided papers do not directly discuss the chemical reactions of the compound , but they do mention the conversion of products into other derivatives, such as the reduction of 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives using NaBH4 . This suggests that the compound may also undergo various chemical transformations, potentially leading to pharmacologically active derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. While the provided papers do not detail the properties of the specific compound, they do describe the synthesis and structural characterization of similar compounds, which can be indicative of properties such as solubility, melting point, and stability. For example, the synthesis of 3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone involved a three-step reaction with an overall yield of 47.6%, and the structure was identified by 1H NMR and MS . These techniques can also be applied to determine the physical and chemical properties of the compound .
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties of Derivative Compounds
Studies on derivatives such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone have demonstrated effective antioxidant power. These compounds have been synthesized and evaluated for their in vitro antioxidant activities, indicating their potential as promising molecules for therapeutic applications due to their potent antioxidant and radical scavenger properties (Çetinkaya et al., 2012).
Synthesis and Reactivity Towards Nucleophiles
Another study focused on the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, highlighting its reactivity towards sulfur- and oxygen-containing nucleophiles. This research provides insights into the functionalization of acyl-benzo[b]thiophene derivatives, showcasing methods for the easy two-step functionalization of these compounds (Pouzet et al., 1998).
Novel Synthesis Approaches for Amino Acid Derivatives
Research into the synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives offers insights into novel, doubly constrained nonproteinogenic amino acid derivatives. These compounds hold potential for peptide synthesis, demonstrating the versatility of synthetic approaches in creating complex organic molecules with specific biological activities (Czombos et al., 2000).
Potential Antimicrobial Agents
Further studies synthesized new quinazolines with potential as antimicrobial agents, showcasing the broad applicability of related compound structures in pharmaceutical development. These compounds have been screened for antibacterial and antifungal activities, providing a foundation for the development of new therapeutic agents (Desai et al., 2007).
Application in Fuel Cell Technologies
Additionally, research on sulfonated poly(ether ether ketone) and poly(arylene ether ketone sulfone) membranes for direct methanol fuel cell applications highlights the material science aspect of related chemical structures. These studies focus on the synthesis and properties of membranes with high selectivity and performance in fuel cell technologies, indicating the role of sulfonyl and phenyl compounds in advancing energy materials (Li et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[6-methyl-4-(4-propan-2-ylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S2/c1-16(2)18-5-7-19(8-6-18)31(28,29)23-20-14-17(3)4-9-22(20)25-15-21(23)24(27)26-10-12-30-13-11-26/h4-9,14-16H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVBWRPBGIRSPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C(=O)N3CCSCC3)S(=O)(=O)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Isopropylphenyl)sulfonyl)-6-methylquinolin-3-yl)(thiomorpholino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2554945.png)
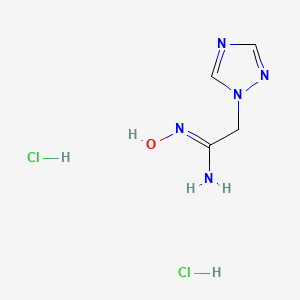
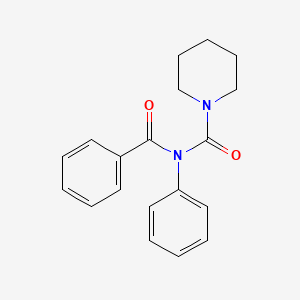

![[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B2554951.png)
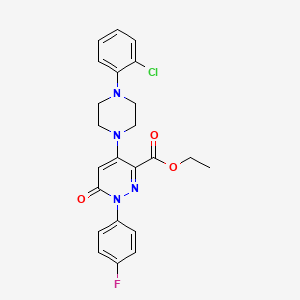
![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2554955.png)
![Methyl 2-[[4-benzyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2554959.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2554961.png)
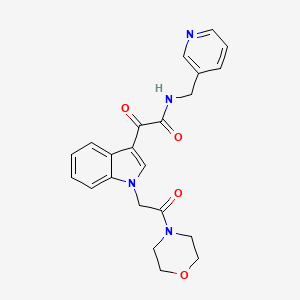
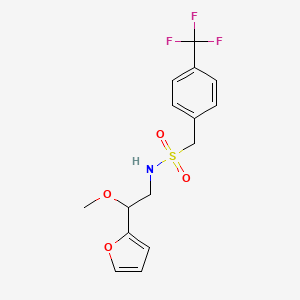
![5-methyl-3-oxo-2-phenyl-N-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2554966.png)
